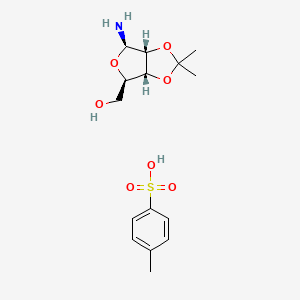

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt

Description

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt (CAS No. 2232-8-8) is a specialized heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol . This salt is a critical reagent in nucleoside analog synthesis, particularly for antiviral and anticancer drug development. Its structure features a ribofuranose backbone with a 2,3-O-isopropylidene protecting group and a p-toluenesulfonate (tosyl) counterion. The isopropylidene group stabilizes the furanose ring, while the tosyl group enhances solubility in organic solvents and facilitates nucleophilic substitution reactions, enabling efficient bond formation in complex molecules .

Synonyms include ((3aR,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate and 2,3-O-Isopropylidene-β-D-ribofuranosylamine p-toluenesulphonate salt. It is typically supplied at ≥99% purity (HPLC) for pharmaceutical applications .

Properties

IUPAC Name |

[(3aR,4R,6R,6aR)-4-amino-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.C7H8O3S/c1-8(2)12-5-4(3-10)11-7(9)6(5)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10H,3,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t4-,5-,6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPFITJXVRJPKJ-QKVQOOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OC2C(OC(C2O1)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Protection of Ribose Amine :

D-Ribopyranosylamine undergoes acetonide protection using acetone and 2,2-dimethoxypropane in the presence of toluene-p-sulphonic acid as a catalyst. This step selectively forms the 2,3-O-isopropylidene protecting group while leaving the 5-hydroxyl group unmodified. -

Salt Formation :

The intermediate 2,3-O-isopropylidene-β-D-ribofuranosylamine is treated with p-toluenesulfonic acid in methanol or aqueous methanol to precipitate the p-toluenesulfonate salt.

Analytical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 134–137°C | |

| Molecular Formula | C₁₅H₂₃NO₇S | |

| Molecular Weight | 361.41 g/mol | |

| Solubility | Methanol (slight), Water (slight) | |

| Stability | Hygroscopic; store at −20°C |

Optimization and Scalability Considerations

Catalyst and Solvent Selection

Yield Enhancement Strategies

-

Excess Acetone : Using 3–4 equivalents of acetone drives the protection reaction to completion.

-

Low-Temperature Crystallization : Salt precipitation at −20°C improves purity and crystal morphology.

Challenges and Mitigation

Hygroscopicity and Stability

The compound’s hygroscopic nature necessitates storage under inert gas or at −20°C. Silica gel desiccants are recommended during handling.

Byproduct Formation

-

Partial Protection : Unreacted D-ribopyranosylamine can persist if catalyst concentrations are insufficient. TLC monitoring (silica gel, ethyl acetate/hexane) ensures complete conversion.

-

Tosylate Isomerization : Acidic conditions during salt formation may induce anomerization. Buffering with mild bases (e.g., sodium acetate) preserves the β-configuration.

Industrial Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Synthesis of Nucleoside Analogues

One of the primary applications of 2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt is in the synthesis of nucleoside analogs. These analogs are crucial for developing antiviral and anticancer agents. The compound can be used as a glycosyl donor in reactions to create various modified ribonucleosides, which can exhibit enhanced biological activity compared to their natural counterparts.

Biochemical Studies

The compound has been utilized in biochemical studies to understand the mechanisms of nucleic acid metabolism. Research indicates that derivatives synthesized from this compound can serve as substrates or inhibitors for enzymes involved in nucleic acid synthesis, such as ribonucleotide reductase and polymerases. This application is vital for elucidating pathways related to DNA replication and repair.

Drug Development

This compound plays a significant role in drug development processes. Its derivatives have been explored as potential therapeutic agents due to their ability to mimic natural nucleosides, allowing them to interfere with viral replication or cancer cell proliferation. For instance, studies have shown that certain nucleoside analogs derived from this compound exhibit promising antiviral properties against viruses like HIV and hepatitis C .

Glycosylation Reactions

The compound is also employed in glycosylation reactions due to its favorable reactivity profile. It can be used to introduce ribofuranosyl moieties into various substrates, facilitating the synthesis of complex carbohydrates and glycoconjugates that are essential for biological functions and interactions.

Case Study 1: Synthesis of Antiviral Agents

In a recent study, researchers synthesized a series of nucleoside analogs using this compound as a key intermediate. These compounds were evaluated for their antiviral efficacy against HIV. The results demonstrated that specific structural modifications led to significant improvements in antiviral activity compared to existing treatments .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the use of derivatives from this compound to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis. The synthesized analogs showed varying degrees of inhibition, indicating their potential as lead compounds for developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of 2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt involves its interaction with specific molecular targets. The isopropylidene group provides protection to the ribofuranosylamine, allowing it to participate in various biochemical reactions without degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-O-Isopropylidene-α-D-xylofuranose Tosylate Derivative

CAS Number: Not explicitly provided in evidence. Molecular Formula: Likely C₁₆H₂₂O₈S₂ (inferred from synthesis steps in ). Key Features:

- The isopropylidene group protects the 1,2-hydroxyl positions of the xylofuranose backbone, differing from the 2,3-protection in the target compound.

- Tosyl groups are introduced at the 3 and 5 positions during synthesis, as described in .

- Synthesis Yield : 70% after silica gel chromatography .

- Applications: Used in glycosylation reactions but lacks the amino functional group critical for nucleoside analog synthesis.

Structural Impact: The 1,2-O-isopropylidene configuration in xylofuranose restricts conformational flexibility compared to the 2,3-protected ribofuranose, altering reactivity in glycosidic bond formation. NMR data (δ 1.26–1.42 ppm for isopropylidene CH₃; δ 7.33–7.80 ppm for tosyl aromatic protons) confirm regioselective protection .

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-α,β-D-ribofuranose

CAS Number: Not provided. Molecular Formula: Likely C₁₄H₂₈O₅Si (estimated from structure). Key Features:

- Combines 2,3-O-isopropylidene with a 5-O-tert-butyldimethylsilyl (TBS) protecting group.

- Solubility : Soluble in dichloromethane and ethyl acetate, unlike the polar tosylate salt .

- Applications: Employed in stereoselective allylation for synthesizing aminocyclopentitols and oligosaccharides.

Functional Comparison :

The bulky TBS group at the 5-position sterically hinders reactions at this site, directing functionalization to the 1-position. This contrasts with the target compound’s tosyl group, which promotes leaving-group reactivity at the 1-hydroxyl position for nucleoside coupling .

Data Tables

Research Findings

Target Compound : Demonstrated efficacy in nucleoside analog synthesis due to its amine group and tosylate leaving group, enabling direct coupling with heterocyclic bases .

1,2-O-Isopropylidene-xylofuranose Derivative: Achieved 70% yield in tosylation reactions under mild conditions (CH₂Cl₂, DMAP, RT), highlighting its utility in regioselective protection .

5-O-TBS-Protected Ribofuranose: Enabled stereoselective allylation in the synthesis of N-benzyl aminocyclopentitols, underscoring the role of silyl groups in directing reactivity .

Biological Activity

2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt is a synthetic compound derived from ribofuranosylamine. It has garnered attention in biochemical research due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 29836-10-0

- Molecular Formula: C15H23NO7S

- Molecular Weight: 361.41 g/mol

Synthesis

The synthesis of 2,3-O-isopropylidene-beta-D-ribofuranosylamine involves the reaction of D-ribopyranosylamine with acetone and toluene-p-sulfonic acid, yielding the desired compound in high yields. This method is notable for its efficiency and simplicity, making it accessible for laboratory use .

Antiviral Properties

Research has indicated that derivatives of ribofuranosides exhibit antiviral activity. For instance, compounds similar to 2,3-O-isopropylidene-beta-D-ribofuranosylamine have shown efficacy against various viruses by inhibiting viral replication mechanisms. The mechanism often involves interference with viral RNA synthesis or protein translation .

Enzyme Inhibition

Studies suggest that the compound may act as an inhibitor of specific glycosyltransferases. These enzymes are crucial for glycoprotein synthesis, which plays a significant role in viral entry into host cells. Inhibition of these enzymes could potentially lead to reduced viral infectivity .

Cytotoxicity and Selectivity

Cytotoxicity assays have been conducted to evaluate the selectivity of 2,3-O-isopropylidene-beta-D-ribofuranosylamine against various cell lines. Results indicate that while the compound exhibits some cytotoxic effects, it is significantly more selective towards cancerous cells compared to normal cells. This selectivity suggests potential applications in targeted cancer therapies .

Case Studies

- Case Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ribofuranosides, including 2,3-O-isopropylidene-beta-D-ribofuranosylamine, inhibited the replication of influenza virus in vitro. The study highlighted the compound's ability to reduce viral titers significantly when administered at specific concentrations .

- Enzyme Inhibition Study : Another investigation focused on the inhibition of glycosyltransferases by ribofuranoside derivatives. The findings indicated that 2,3-O-isopropylidene-beta-D-ribofuranosylamine effectively inhibited enzyme activity in a dose-dependent manner, providing insights into its mechanism of action against viral pathogens .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of 2,3-O-isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt?

- Methodological Answer : The synthesis typically involves protecting the ribofuranose moiety with an isopropylidene group, followed by sulfonation using p-toluenesulfonyl chloride in the presence of a base like DMAP. Key steps include:

- Reaction Conditions : Conduct the reaction at 0°C to minimize side reactions (e.g., hydrolysis) and ensure slow addition of reagents .

- Purification : Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 70:30) to isolate the product. Monitor fractions via TLC and confirm purity using melting point analysis (e.g., 101–102°C) and NMR spectroscopy .

- Yield Optimization : Adjust stoichiometric ratios (e.g., excess p-toluenesulfonyl chloride) and reaction time (e.g., 16 hours at RT) to favor complete conversion .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the isopropylidene group (δ ~1.26–1.42 ppm for CH3, J ~6–7 Hz) and aromatic protons from the tosylate (δ ~7.3–7.8 ppm). Compare with published spectra for validation .

- Melting Point : A sharp melting range (e.g., 101–102°C) indicates high purity .

- Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak ([M+H]+ or [M–TsO]−) and detect impurities.

Q. How does the isopropylidene protecting group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The isopropylidene group stabilizes the ribofuranose ring, preventing unwanted ring-opening reactions during functionalization. To assess its impact:

- Stability Tests : Expose the compound to acidic/basic conditions and monitor degradation via HPLC.

- Comparative Studies : Synthesize analogs without the protecting group and compare reaction rates in glycosylation or amination reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR) for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Use COSY to identify scalar coupling networks and HSQC to correlate 1H-13C signals, resolving ambiguities in overlapping peaks (e.g., H-5a/H-5b at δ ~4.0 ppm) .

- Computational Modeling : Perform DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Variable Temperature NMR : Detect conformational flexibility (e.g., ring puckering) by analyzing peak splitting at different temperatures.

Q. What strategies are effective for studying the reaction mechanism of tosylate salt formation in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydroxyl protons with deuterium to study rate-determining steps.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., sulfonate esters) during the reaction .

- Trapping Experiments : Add nucleophiles (e.g., azide ions) to intercept reactive intermediates and identify mechanistic pathways.

Q. How can researchers develop a robust analytical method for detecting degradation products of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-MS/MS : Optimize a reverse-phase C18 column with a mobile phase of methanol/water (0.1% formic acid) to separate degradation products. Use MRM transitions for sensitive detection .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity. Analyze samples at intervals using LC-MS and NMR to identify degradation pathways (e.g., hydrolysis of the isopropylidene group).

- SPE Cleanup : Pre-concentrate trace degradants using Oasis HLB cartridges, eluting with methanol after conditioning with 2 mL of the same solvent .

Q. What computational approaches can predict the compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation shells to assess interactions between the tosylate group and water molecules.

- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DCM or THF.

- pKa Estimation : Use software like MarvinSketch to predict protonation states and stability under acidic/basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.